![molecular formula C16H15ClN2O3 B2923797 N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 341006-79-9](/img/structure/B2923797.png)
N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
“(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine” is a biochemical used for proteomics research . The molecular formula is C15H16ClNO and the molecular weight is 261.75 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC=C1CNCC2=CC=CC=C2Cl .Scientific Research Applications
Degradation and Environmental Impact
- Degradation Products of UV Filters : A study by Manasfi et al. (2015) explored the degradation products of benzophenone-3, a UV filter similar in structural complexity to the compound , in chlorinated seawater swimming pools. The research highlighted the formation of brominated disinfection byproducts from UV filters in swimming pools, suggesting potential environmental and health impacts of such chemicals when exposed to chlorination processes (Manasfi et al., 2015).
Chemical Synthesis and Structural Analysis
Novel Acid-catalyzed Rearrangement : Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides from specific oxirane-2-carboxamides. This methodology could be relevant for synthesizing or modifying compounds similar to N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide, offering insights into potential synthetic pathways and applications (Mamedov et al., 2016).
Crystal Structure and Molecular Interactions : Research on molecular structures and interactions provides a foundation for understanding the physical and chemical properties of complex compounds. For instance, the crystal structure of related molecules has been studied to reveal insights into intramolecular hydrogen bonding and molecular stability, which are crucial for designing pharmaceuticals and materials with specific properties (Zhang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-9-5-2-6-11(14)10-18-15(20)16(21)19-13-8-4-3-7-12(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAUZFRUYYWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide |
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